molecular formula C9H12N2O3 B6332797 N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine CAS No. 740758-37-6

N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine

Cat. No. B6332797
CAS RN: 740758-37-6
M. Wt: 196.20 g/mol
InChI Key: AYWKPRLIHSASRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine, also known as N-hydroxy-2-methoxyacetamidine, is a synthetic organic compound with a variety of applications in the laboratory. It is widely used in organic synthesis and as a reagent in biochemical research. This compound has been studied extensively in recent years, and its properties and potential applications have been explored in detail.

Mechanism of Action

N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents the enzyme from converting substrates into products. This inhibition of enzyme activity can be used to study the effects of inhibitors and activators on enzyme activity, and to study the mechanism of action of enzymes.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases, glycosidases, and phosphatases. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine has several advantages for laboratory experiments. It is a readily available and inexpensive compound, and it is stable in aqueous solution. It is also a highly selective inhibitor of certain enzymes, and its effects can be easily reversed by the addition of a strong acid. However, it is also important to note that N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidinemethoxyacetamidine is toxic and should be handled with care.

Future Directions

N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine has many potential applications in the laboratory and in drug discovery. It could be used to study the effects of inhibitors and activators on enzyme activity, and to study the mechanism of action of enzymes. It could also be used to develop new drugs that target specific enzymes. Additionally, it could be used to study the biochemical and physiological effects of drugs, and to develop new drugs that target specific diseases. Finally, it could be used to develop new methods for synthesizing compounds and for organic synthesis reactions.

Synthesis Methods

N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine is synthesized by the reaction of 2-methoxy-phenoxyacetic acid with sodium hydroxide and then reacting the resulting sodium salt with ammonium chloride. This reaction yields a crystalline white solid that is soluble in water and ethanol. The reaction is reversible and can be easily reversed by the addition of a strong acid.

Scientific Research Applications

N-Hydroxy-2-(2-methoxy-phenoxy)-acetamidine is a versatile compound that is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in chemical reactions, and as a ligand in biochemical research. It has also been used to study the effects of inhibitors and activators on enzyme activity, and as a substrate in enzyme assays.

properties

IUPAC Name

N'-hydroxy-2-(2-methoxyphenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWKPRLIHSASRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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